Quinoxaline-2-carbaldehyde
Overview
Description
Quinoxaline-2-carbaldehyde is a heterocyclic aromatic compound that features a quinoxaline ring with an aldehyde functional group at the second position. This compound is part of the quinoxaline family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
Quinoxaline-2-carbaldehyde, like other quinoxaline derivatives, has been found to exhibit a wide range of physicochemical and biological activities . The primary targets of quinoxaline derivatives are often dependent on the specific functional groups attached to the quinoxaline core . For instance, some quinoxaline derivatives have been found to inhibit EGFR and COX-2, acting as potential anticancer and anti-inflammatory agents .
Mode of Action
For example, some quinoxaline derivatives have been found to inhibit the growth of bacteria by impairing the integrity of cell membranes . Others have been found to inhibit EGFR and COX-2, leading to anticancer and anti-inflammatory effects .
Biochemical Pathways
For instance, some quinoxaline derivatives have been found to inhibit EGFR and COX-2, affecting pathways related to cell growth and inflammation .
Pharmacokinetics
Quinoxaline derivatives generally have reasonable drug-likeness with acceptable physicochemical properties . These properties can impact the bioavailability of the compound, influencing its absorption, distribution, metabolism, and excretion in the body.
Result of Action
For example, some quinoxaline derivatives have been found to exhibit strong anticancer activity against various cancer cell lines . Others have been found to exhibit antibacterial activity, reducing the survival rate of bacteria .
Biochemical Analysis
Cellular Effects
Quinoxaline-2-carbaldehyde has been found to exhibit a wide range of biological activities. For instance, quinoxaline derivatives have shown anticancer activity against various cancer cell lines
Molecular Mechanism
Some quinoxaline derivatives have been found to inhibit EGFR and COX-2 enzymes, suggesting potential anticancer and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as copper or palladium can facilitate the cyclization reaction, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: Quinoxaline-2-methanol.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Quinoxaline: The parent compound without the aldehyde functional group.
Quinoxaline-2-carboxylic acid: The oxidized form of quinoxaline-2-carbaldehyde.
Quinoxaline-2-methanol: The reduced form of this compound.
Comparison: this compound is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with the parent quinoxaline or its other derivatives. This functional group also enhances its reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
quinoxaline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHWLFUEQHEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344042 | |
Record name | Quinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-08-4 | |
Record name | Quinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoxaline-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the common synthetic routes employed to synthesize Quinoxaline-2-carbaldehyde derivatives?
A1: this compound can be synthesized through various methods. One common approach involves reacting 3-substituted quinoxaline-2-carbaldehydes with tosylhydrazide. This reaction yields 3-substituted this compound tosylhydrazones. These intermediates are then subjected to a Bamford-Stevens reaction, which involves treatment with a boiling solution of sodium methoxide or ethoxide, ultimately producing 4-substituted 1,2,3-triazolo[1,5-a]quinoxalines in high yields []. Additionally, some derivatives can be obtained through the thermolysis of the tosylhydrazone intermediates [].
Q2: Can you elaborate on the reactions of this compound with CH-acidic compounds?
A2: this compound exhibits reactivity towards CH-acidic compounds []. While the specific details of these reactions are not outlined in the provided abstracts, this interaction hints at the potential for synthesizing diverse quinoxaline derivatives with extended conjugated systems or incorporating various functional groups.
Q3: Are there any unexpected reactions observed with this compound derivatives?
A3: Interestingly, a study highlighted an unexpected outcome when 3-chloroquinoxalin-2-amines, derivatives of this compound, were reacted with propargyl bromide in the presence of a palladium catalyst and wet morpholine. Instead of the anticipated Sonogashira coupling product, the reaction yielded pyrrolo[2,3-b]quinoxaline-2-carbaldehydes []. This finding underscores the potential for novel and unforeseen reactivity pathways in the chemistry of this compound derivatives.
Q4: How do structural modifications of bis-azomethines derived from this compound influence their crystal structures?
A4: Research indicates that the length of the diamine chain in bis-azomethines derived from this compound can impact their crystal structures. For instance, N,N'-bis[(E)-quinoxalin-2-ylmethylidene]propane-1,3-diamine exhibits a crystallographic twofold axis due to its shorter propane bridge []. In contrast, the longer butane bridge in N,N'-bis[(E)-quinoxalin-2-ylmethylidene]butane-1,4-diamine results in an inversion center within its crystal structure []. These structural variations are stabilized by aromatic π-π stacking interactions within the crystal lattice.
Q5: What insights into the coordination chemistry of this compound are revealed through its complexes?
A5: Studies on the coordination chemistry of this compound reveal its ability to act as a bidentate ligand. In the complex (C8H20N)[Re(C9H5N2O2)Cl(CO)3], this compound coordinates to a rhenium(I) center through its nitrogen and oxygen atoms []. The rhenium adopts a distorted octahedral geometry, further coordinated by three carbonyl groups and a chloride ion. This example highlights the potential of this compound and its derivatives in developing metal complexes with potential applications in catalysis or materials science.
Q6: Have any new methods been developed for incorporating a pyridine ring onto the quinoxaline scaffold using this compound?
A6: While specific details are not provided in the abstract, research suggests that novel methodologies utilizing this compound have been explored for the annelation of a pyridine ring to the azine core []. This finding points towards expanding the chemical toolbox for synthesizing diverse fused heterocyclic systems incorporating the quinoxaline motif.
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